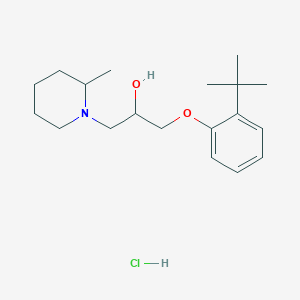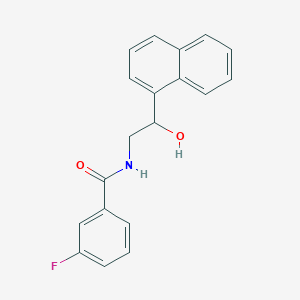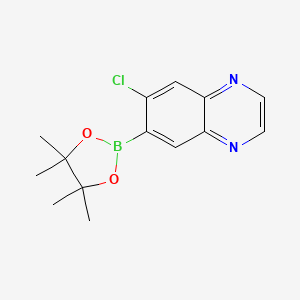
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a member of the triazole family of compounds and has been found to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis of Triazole Derivatives
- Antimicrobial Activities : Novel 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compounds were synthesized through various chemical reactions, including the use of ester ethoxycarbonylhydrazones with primary amines and further modifications to enhance their antimicrobial efficacy (Bektaş et al., 2007). Another study focused on the reduction and Mannich reaction of 1,2,4-triazol-3-one derivatives, revealing that the Mannich bases showed good activity against test microorganisms (Fandaklı et al., 2012).
Biological Activity Evaluation
- Cytotoxicity Against Cancer Cells : The synthesis and in vitro cytotoxic activity evaluation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were conducted, showing potential against Ehrlich Ascites Carcinoma (EAC) cells. These compounds were synthesized by reacting specific amides with hydrazine hydrate and other reagents, highlighting their therapeutic potential in cancer treatment (Hassan et al., 2014).
Antiviral and Anti-Inflammatory Applications
- HIV-1 Inhibition : Triazenopyrazole derivatives were synthesized and evaluated for their biological activity against HIV-1 and herpes simplex virus. One compound, in particular, showed moderate activity against HIV-1, suggesting a potential avenue for antiviral drug development (Larsen et al., 1999).
- Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects. These findings indicate their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant Additives for Lubricating Oils
- Antioxidant Additives : New thiazole derivatives were synthesized and evaluated as antioxidant additives for Egyptian lubricating oils. These compounds showed promising results, suggesting their utility in enhancing the antioxidant properties of lubricating oils (Amer et al., 2011).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-17-8-6-5-7-16(17)23-13(2)18(21-22-23)19(24)20-14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSQALITCQEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)
![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2960960.png)
![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)
![Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960963.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960964.png)






